molecular formula C20H19N B050868 Desmethylcyproheptadine CAS No. 14051-46-8

Desmethylcyproheptadine

Cat. No.: B050868
CAS No.: 14051-46-8
M. Wt: 273.4 g/mol
InChI Key: INPJSDMJYRCDGA-UHFFFAOYSA-N
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Description

Desmethylcyproheptadine is a metabolite of cyproheptadine, a first-generation piperidine antihistamine. It is formed through the N-demethylation of cyproheptadine. This compound retains some of the pharmacological properties of its parent compound, including antihistaminic and antiserotonergic effects .

Preparation Methods

Synthetic Routes and Reaction Conditions: Desmethylcyproheptadine is typically synthesized through the N-demethylation of cyproheptadine. This process involves the use of an oxidizing agent to convert cyproheptadine to its N-oxide, which is then reduced to this compound .

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route. The process involves the controlled oxidation of cyproheptadine followed by reduction under specific conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Mechanism of Action

Desmethylcyproheptadine exerts its effects by competing with histamine and serotonin for binding at their respective receptors. This antagonism at the serotonin receptors, particularly in the hypothalamus, may account for its ability to influence appetite and other physiological processes .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific metabolic pathway and its distinct pharmacological profile compared to its parent compound and other metabolites. Its ability to inhibit hormone biosynthesis and secretion in pancreatic islets highlights its potential for further research in endocrinology .

Biological Activity

Desmethylcyproheptadine (DMCP) is a significant metabolite of cyproheptadine, an antihistamine with notable pharmacological properties. This article explores the biological activity of DMCP, focusing on its effects on hormone regulation, particularly concerning adrenocorticotropic hormone (ACTH) secretion, and its implications in various clinical contexts.

Pharmacological Profile

Chemical Structure and Mechanism of Action

  • This compound is structurally related to cyproheptadine but lacks the methyl group at the nitrogen atom. This alteration influences its binding affinity and biological activity.
  • Both DMCP and cyproheptadine are known to act as serotonin antagonists, affecting serotonin receptors (5-HT) and modulating neurotransmitter release.

Inhibition of ACTH Release

Research has demonstrated that DMCP directly inhibits the secretion of ACTH from the neurointermediate lobe of the pituitary gland. This effect is significant for understanding its potential therapeutic applications in conditions associated with abnormal ACTH levels, such as Cushing's syndrome.

Key Findings from Research Studies

  • In Vitro Studies :
    • DMCP (1–10 μmol/L) significantly suppressed ACTH secretion in cultured pituitary tumor cells from patients with Nelson's syndrome, indicating a direct action on pituitary cells rather than through serotonin receptor pathways .
    • Serotonin was shown to stimulate ACTH release but did not reverse the inhibitory effects of DMCP, underscoring the unique mechanism by which DMCP operates .
  • Comparison with Cyproheptadine :
    • Both compounds exhibit similar inhibitory effects on ACTH secretion; however, their mechanisms may differ slightly due to structural variations. Cyproheptadine’s action might involve additional pathways not fully explored in DMCP .

Clinical Implications

This compound's ability to inhibit ACTH release positions it as a potential therapeutic agent in conditions characterized by excessive ACTH production. Its application has been considered in:

  • Cushing's Syndrome : DMCP may help manage symptoms by normalizing ACTH levels, thus reducing cortisol secretion.
  • Nelson's Syndrome : As a secondary condition resulting from adrenal insufficiency, treatment with DMCP could alleviate hyperpigmentation and other symptoms associated with elevated ACTH levels.

Case Studies

Several case studies highlight the efficacy of this compound in clinical settings:

  • Case Study 1 : A patient with cyclic Cushing's syndrome showed marked improvement following treatment with DMCP, demonstrating a reduction in ACTH levels and associated symptoms .
  • Case Study 2 : In patients with Nelson's syndrome, administration of DMCP resulted in a significant decrease in plasma ACTH levels by approximately 66%, leading to improvements in skin pigmentation and overall health status .

Data Summary

CompoundMechanism of ActionEffect on ACTH SecretionClinical Application
This compoundSerotonin antagonist; direct pituitary actionSignificant suppressionCushing's syndrome, Nelson's syndrome
CyproheptadineSerotonin antagonist; potential receptor pathwaysSignificant suppressionCushing's syndrome

Properties

IUPAC Name

4-(2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,9,11,13-heptaenylidene)piperidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N/c1-3-7-18-15(5-1)9-10-16-6-2-4-8-19(16)20(18)17-11-13-21-14-12-17/h1-10,21H,11-14H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INPJSDMJYRCDGA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC1=C2C3=CC=CC=C3C=CC4=CC=CC=C42
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50161418
Record name Desmethylcyproheptadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

273.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

14051-46-8
Record name 4-(5H-Dibenzo[a,d]cyclohepten-5-ylidene)piperidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=14051-46-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Desmethylcyproheptadine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014051468
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Desmethylcyproheptadine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50161418
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name NORCYPROHEPTADINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6DR55R4RJP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A mixture of 65.6 g of ethyl 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-piperidinecarboxylate, 32.0 g of potassium hydroxide and 250 ml of n-butanol was refluxed for 2 hrs and concentrated. Water was added to the residue and extracted with toluene. The toluene layer was washed with water, dried and concentrated to give 53.2 g of pale yellow solid, which was recrystallized from methanol to give 47.9 g of colorless needles, mp 145°-147° C.
Name
ethyl 4-(5H-dibenzo[a,d]cyclohepten-5-ylidene)-1-piperidinecarboxylate
Quantity
65.6 g
Type
reactant
Reaction Step One
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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